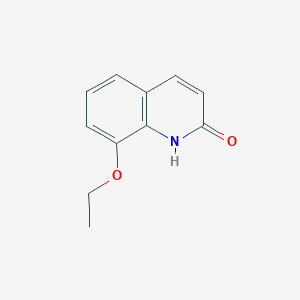
8-Ethoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxyquinolin-2(1H)-one is an organic compound belonging to the quinoline family It is characterized by an ethoxy group attached to the eighth position of the quinoline ring and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxyquinolin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 8-hydroxyquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of 8-ethoxyquinoline. Subsequent oxidation of 8-ethoxyquinoline using an oxidizing agent like potassium permanganate yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dione.
Reduction: Reduction of this compound can yield 8-ethoxyquinoline.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline-2,8-dione.
Reduction: 8-Ethoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Ethoxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Ethoxyquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its ability to intercalate into DNA can disrupt cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the ethoxy group but shares the quinoline core structure.
8-Methoxyquinoline: Contains a methoxy group instead of an ethoxy group.
Quinoline-2,8-dione: An oxidized form of 8-Ethoxyquinolin-2(1H)-one.
Uniqueness
This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
8-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-14-9-5-3-4-8-6-7-10(13)12-11(8)9/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
BSWNAMACIOMADY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















